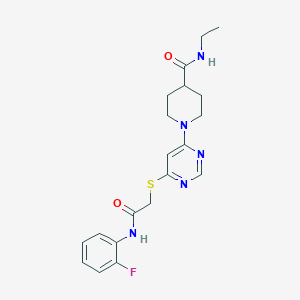

N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

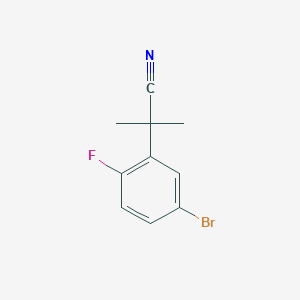

The compound N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an amide, a thioether, and a fluorophenyl group, which may interact with various biological targets. The presence of a pyrimidine ring suggests potential for interaction with nucleic acids or enzymes involved in nucleic acid metabolism.

Synthesis Analysis

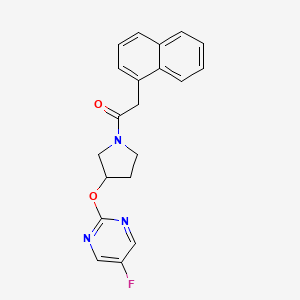

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines leads to the formation of modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d']dipyrimidin-4-ones . Similarly, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenyl and piperidine moieties at the relevant steps.

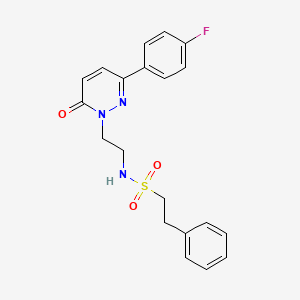

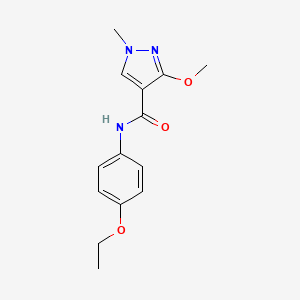

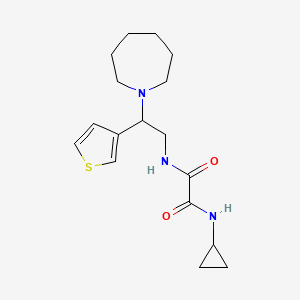

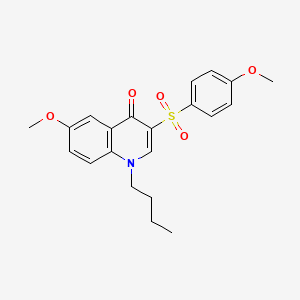

Molecular Structure Analysis

The molecular structure of this compound would be expected to have several key features based on the structures of related compounds. The pyrimidine ring is a common scaffold in many biologically active molecules and can engage in hydrogen bonding and π-π interactions. The fluorophenyl group could be involved in hydrophobic interactions and potentially halogen bonding, while the piperidine ring could provide conformational rigidity and a basic site for protonation .

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of its functional groups. The amide linkage could be hydrolyzed under acidic or basic conditions. The thioether linkage might be susceptible to oxidation to form a sulfoxide or sulfone. The fluorophenyl group is relatively inert but could potentially undergo nucleophilic aromatic substitution if the conditions are favorable .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, we can infer some properties based on related compounds. The molecule is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present in the solid state and the susceptibility of its functional groups to thermal decomposition .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by Jeankumar et al. (2013) focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds, which are structurally similar to the one , showed promise as inhibitors of Mycobacterium tuberculosis DNA gyrase and possessed antituberculosis activity.

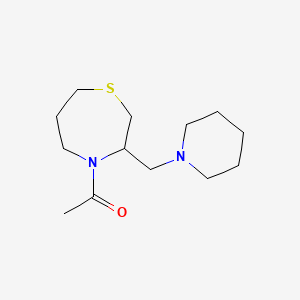

Antimicrobial Activity of Dithiocarbamate Derivatives

Research by Yurttaş et al. (2016) involved synthesizing derivatives that included elements similar to the compound . These derivatives demonstrated significant antimicrobial activity against various microorganism strains.

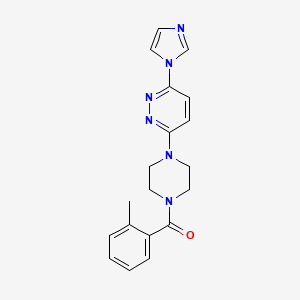

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and found them to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. This study indicates the potential biomedical applications of compounds structurally related to the one (Kambappa et al., 2017).

Synthesis of Pyrano and Pyrimidine Derivatives

The work of Paronikyan et al. (2016) included synthesizing ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano derivatives. These compounds have potential applications in chemical synthesis and pharmaceutical research.

Novel Hypoglycemic Agents

Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including a compound that was a potent dual-acting hypoglycemic agent, activating both glucokinase and PPARγ. This shows the potential of similar compounds in diabetes treatment.

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives that exhibited anticancer and anti-5-lipoxygenase activities, indicating the potential of related compounds in cancer and inflammatory disease treatment.

properties

IUPAC Name |

N-ethyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O2S/c1-2-22-20(28)14-7-9-26(10-8-14)17-11-19(24-13-23-17)29-12-18(27)25-16-6-4-3-5-15(16)21/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,22,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFIWMQKHJWKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)